

A Comparative Review of Ethyl 4-(Methylsulfonamido)benzoate and Related Sulfonamide Derivatives

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Compound of Interest

Compound Name: Ethyl 4-(Methylsulfonamido)benzoate

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This guide provides a comparative analysis of compounds structurally related to **Ethyl 4-(Methylsulfonamido)benzoate**, a sulfonamide derivative of potential interest in medicinal chemistry. Due to a scarcity of publicly available experimental data on **Ethyl 4-(Methylsulfonamido)benzoate** itself, this review focuses on its structural analogs for which biological and physicochemical data have been published. The objective is to offer a comparative landscape of their properties, synthesis, and biological activities, thereby providing a predictive framework for the potential applications of the target compound.

Physicochemical Properties of Ethyl 4-(Methylsulfonamido)benzoate and Analogs

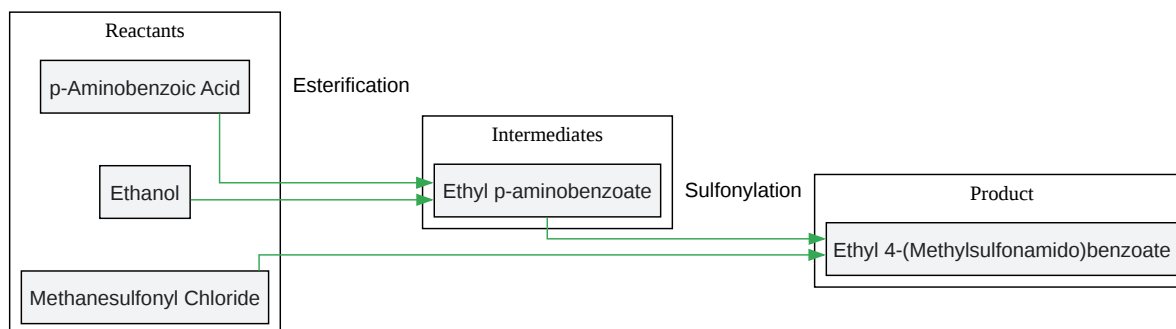
A comparison of the key physicochemical properties of **Ethyl 4-(Methylsulfonamido)benzoate** and its selected analogs is presented in Table 1. These parameters are crucial in predicting the pharmacokinetic and pharmacodynamic behavior of a compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | Boiling Point (°C) |
|---------------------------------------|------------|---|--------------------------|---------|--------------------|
| Ethyl 4-(Methylsulfonylamido)benzoate | 7151-77-1 | C ₁₀ H ₁₃ NO ₄ S | 243.28 | 1.93[1] | 373.3 ± 44.0[1] |
| Ethyl 4-(Methylsulfonyl)benzoate | 6274-54-0 | C ₁₀ H ₁₂ O ₄ S | 228.27 | - | 387.2 |
| Ethyl 4-(Methylamino)benzoate | 10541-82-9 | C ₁₀ H ₁₃ NO ₂ | 179.22 | 2.8 | - |
| Ethyl 4-(Dimethylamino)benzoate | 10287-53-3 | C ₁₁ H ₁₅ NO ₂ | 193.24[2] | - | - |
| N-Ethyl-N-methylbenzenesulfonamide | - | C ₉ H ₁₃ NO ₂ S | 199.27 | - | - |

Synthesis of Sulfonamide Benzoate Derivatives

The synthesis of sulfonamide derivatives often involves the reaction of a substituted aniline with a sulfonyl chloride. For the compounds in this guide, a general synthetic pathway can be proposed.

General Synthesis Workflow



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Caption: General synthetic workflow for **Ethyl 4-(Methylsulfonylamido)benzoate**.

Experimental Protocol: General Esterification and Sulfonylation

Esterification of p-Aminobenzoic Acid:

- Dissolve p-aminobenzoic acid in excess ethanol.
- Add a catalytic amount of a strong acid (e.g., sulfuric acid).
- Reflux the mixture for several hours.
- After cooling, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).
- Extract the product, ethyl p-aminobenzoate, with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure to obtain the crude product.

- Purify the product by recrystallization or column chromatography.

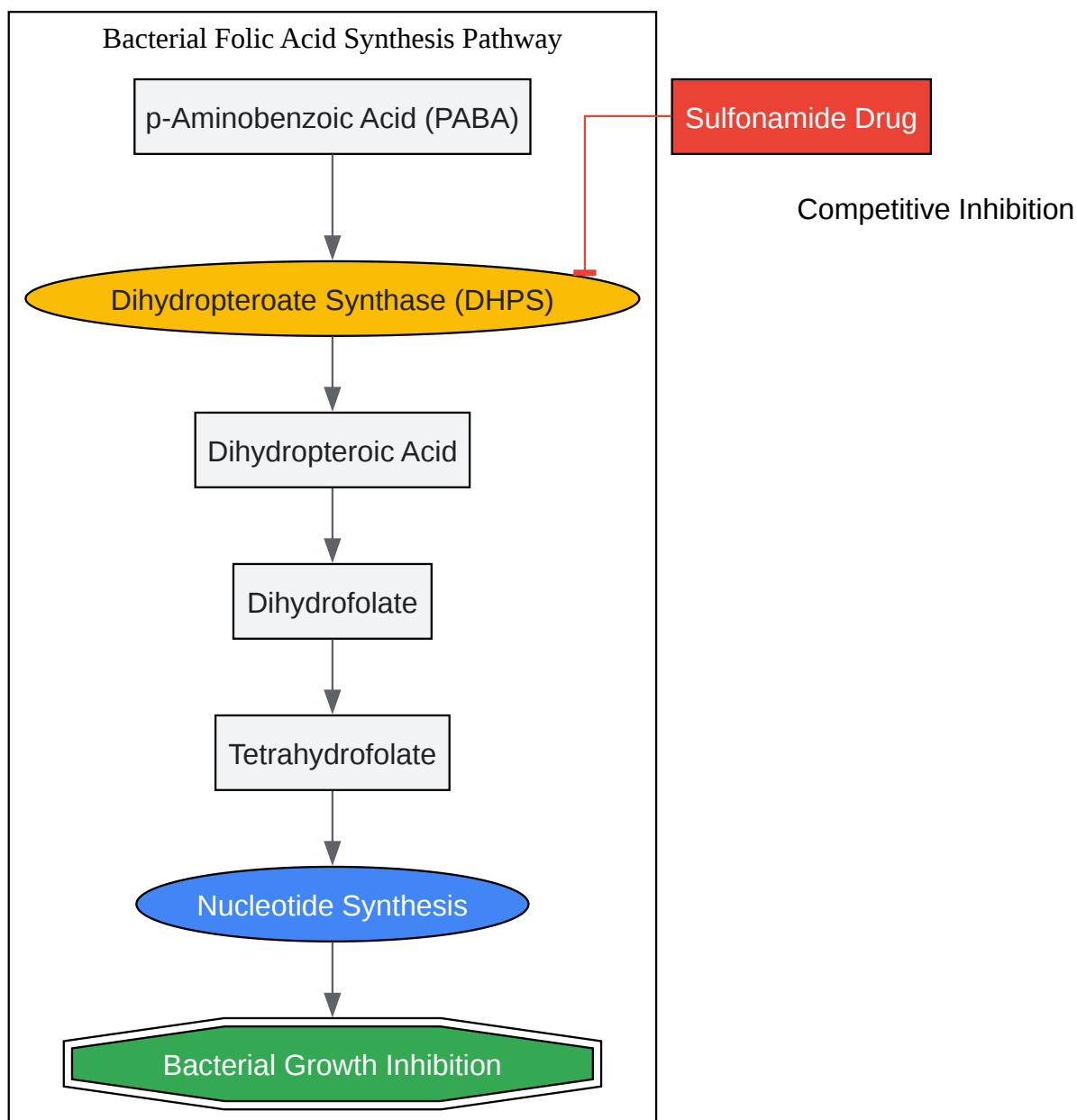
Sulfonylation of Ethyl p-Aminobenzoate:

- Dissolve ethyl p-aminobenzoate in a suitable aprotic solvent (e.g., dichloromethane or pyridine) at 0 °C.
- Slowly add methanesulfonyl chloride to the solution.
- Allow the reaction to warm to room temperature and stir for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer and concentrate under reduced pressure.
- Purify the final product, **Ethyl 4-(Methylsulfonamido)benzoate**, by column chromatography or recrystallization.

Biological Activity: A Comparative Overview

Sulfonamide-containing compounds are well-known for their wide range of biological activities, most notably as antimicrobial agents.^{[3][4]} They typically function by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis.^[5]

Proposed Mechanism of Action of Sulfonamide Drugs



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Caption: Mechanism of action of sulfonamide antibiotics.

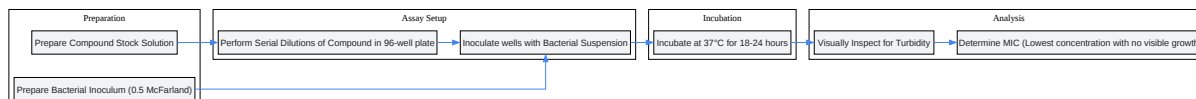
Antimicrobial Activity of Related Compounds

While specific antimicrobial data for **Ethyl 4-(Methylsulfonamido)benzoate** is not readily available, studies on structurally similar compounds provide insights into its potential efficacy. Table 2 summarizes the antimicrobial activity of selected sulfonamide derivatives against various bacterial strains.

| Compound | Test Organism | Activity (MIC in $\mu\text{g/mL}$) | Reference |
|---|------------------------|-------------------------------------|-----------|
| N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | Bacillus subtilis | Good activity (Zone of inhibition) | [6] |
| N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide | Bacillus licheniformis | Good activity (Zone of inhibition) | [6] |
| Sulfonamide Derivative 5e | Bacillus subtilis | 8.28 ± 2.02 | [4] |
| Sulfonamide Derivative 5e | Staphylococcus aureus | 10.29 ± 1.62 | [4] |
| Sulfonamide Derivative 5e | Escherichia coli | 12.43 ± 2.12 | [4] |
| Sulfonamide Derivative 5e | Pseudomonas aeruginosa | 9.43 ± 1.10 | [4] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

- Preparation of Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Preparation of Inoculum: Culture bacteria overnight in appropriate broth. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard.
- Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

While direct experimental evidence for the biological activity of **Ethyl 4-(Methylsulfonamido)benzoate** is limited in the current literature, the analysis of its structural

analogs provides a valuable predictive foundation. The presence of the sulfonamide moiety strongly suggests potential antimicrobial properties, likely acting through the inhibition of bacterial folic acid synthesis. The comparative data on related compounds indicate that derivatives of this class can exhibit significant antibacterial activity. Further experimental investigation is warranted to fully elucidate the biological profile and therapeutic potential of **Ethyl 4-(Methylsulfonamido)benzoate**. The provided experimental protocols offer a standardized approach for such future studies.

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